molecular formula C13H10ClN5OS B11067059 Acetamide, N-(2-chlorophenyl)-2-(5-thiophen-2-yltetrazol-2-yl)-

Acetamide, N-(2-chlorophenyl)-2-(5-thiophen-2-yltetrazol-2-yl)-

Cat. No.: B11067059
M. Wt: 319.77 g/mol
InChI Key: BBMCSRNZOZBAIH-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a thienyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting a thienyl-substituted nitrile with sodium azide under acidic conditions.

    Acetamide Formation: The tetrazole intermediate is then reacted with 2-chlorophenylamine in the presence of an appropriate coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final acetamide product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting solvents that improve solubility and reaction efficiency.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BROMOPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE
  • N-(2-FLUOROPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE

Uniqueness

N-(2-CHLOROPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the thienyl and tetrazole rings also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C13H10ClN5OS

Molecular Weight

319.77 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide

InChI

InChI=1S/C13H10ClN5OS/c14-9-4-1-2-5-10(9)15-12(20)8-19-17-13(16-18-19)11-6-3-7-21-11/h1-7H,8H2,(H,15,20)

InChI Key

BBMCSRNZOZBAIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2N=C(N=N2)C3=CC=CS3)Cl

Origin of Product

United States

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